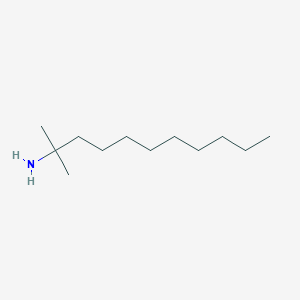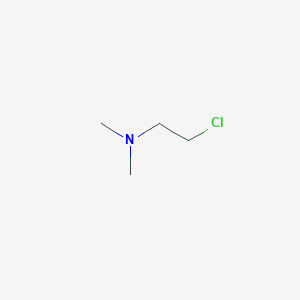
Benzenediazoniumchlorid
Übersicht
Beschreibung
Benzenediazonium chloride is a chemical compound that is widely used in scientific research. It is a diazonium salt that is synthesized from aniline and nitrous acid. This compound has a variety of applications in research, including in the study of chemical reactions, as a reagent in organic synthesis, and in the development of new materials. In
Wissenschaftliche Forschungsanwendungen
Herstellung organischer Chemikalien
Benzenediazoniumchlorid wird bei der Herstellung vieler organischer Chemikalien verwendet, darunter Benzol, Nitrobenzol und Phenol . Es dient als wichtiges Zwischenprodukt bei der Synthese dieser Verbindungen.
Farbstoff- und Pigmentindustrie
Diese Verbindung spielt eine bedeutende Rolle in der Farbstoff- und Pigmentindustrie . Es reagiert mit Phenolen, Naphtholen und aromatischen Aminen unter Bildung von farbigen Azoverbindungen . Diese Azoverbindungen werden aufgrund ihrer leuchtenden Farben häufig als Farbstoffe verwendet.
Färbung von Stoffen
Neben seiner Verwendung in der Farbstoffindustrie wird this compound auch zur Herstellung von farbigen Stoffen verwendet . Die von ihm gebildeten Azoverbindungen können verwendet werden, um Stoffen eine Vielzahl von Farben zu verleihen.
Synthese von Halogenbenzolen
This compound kann zur Herstellung von Halogenbenzolen verwendet werden . Dies wird durch eine Reaktion erreicht, die als Sandmeyer-Reaktion bekannt ist .
Austausch durch Wasserstoff
Die Diazoniumgruppe in this compound kann durch Wasserstoff ersetzt werden, wobei eine Vielzahl von Reduktionsmitteln verwendet werden, darunter Hypophosphorige Säure . Diese Reaktion führt zur Bildung von Benzol .
Austausch durch Hydroxylgruppe
This compound kann mit Wasser reagieren, um Phenol zu bilden . Diese Reaktion
Wirkmechanismus
Target of Action
Benzenediazonium chloride primarily targets aromatic compounds such as phenols, naphthols, and aromatic amines . These compounds serve as the reaction partners in the formation of azo compounds, which are characterized by a nitrogen-nitrogen double bond .
Mode of Action
Benzenediazonium chloride interacts with its targets through a process known as diazotization . In this process, the diazonium ion in the benzenediazonium chloride reacts with the target compound, leading to the substitution of the diazonium group (-N2+) with the functional group of the target compound . This interaction results in the formation of new compounds, such as phenol, iodobenzene, or various azo compounds .
Biochemical Pathways
The biochemical pathways affected by benzenediazonium chloride primarily involve the formation of azo compounds . Azo compounds are formed when two aromatic rings are linked by a nitrogen bridge . This process is known as diazo coupling and it results in the formation of colored azo compounds, which are often used in dye production .
Pharmacokinetics
It’s known that the compound readily reacts with water to form phenol . This reaction is slow in ice-cold diazonium salt solutions, but at higher temperatures, it can be made the primary reaction of diazonium chloride .
Result of Action
The result of benzenediazonium chloride’s action is the formation of various compounds. For instance, when reacted with water, phenol is formed . When reacted with potassium iodide, iodobenzene is formed . In the presence of phenol or aniline, azo compounds are formed . These reactions often result in the release of nitrogen gas .
Action Environment
The action of benzenediazonium chloride is highly dependent on environmental factors such as temperature and the presence of other compounds . For instance, the reaction with water to form phenol is slow in ice-cold solutions but becomes the primary reaction at higher temperatures . Additionally, the presence of certain compounds, such as potassium iodide or phenol, can influence the compound’s action and the resulting products .
Safety and Hazards
Benzenediazonium chloride is highly toxic and can explode on heating . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death . It may produce irritating, toxic, and/or corrosive gases . Runoff from fire control or dilution water may cause environmental contamination .
Biochemische Analyse
. It is a diazonium salt, which is a class of compounds known for their reactivity and utility in organic synthesis. Benzenediazonium chloride is particularly notable for its role in the Sandmeyer reaction, where it is used to introduce various substituents into aromatic rings. .
Biochemical Properties
Benzenediazonium chloride plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules primarily through electrophilic aromatic substitution reactions. For instance, benzenediazonium chloride can react with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function. This compound is also known to interact with enzymes such as cytochrome P450, where it can act as a substrate or inhibitor, affecting the enzyme’s catalytic activity .
Cellular Effects
The effects of benzenediazonium chloride on cells are profound, influencing various cellular processes. It can modify cell signaling pathways by reacting with signaling proteins, potentially leading to altered gene expression and cellular metabolism. For example, benzenediazonium chloride can inhibit the activity of kinases, enzymes that play crucial roles in signal transduction pathways. This inhibition can result in changes in cell proliferation, apoptosis, and other critical cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzenediazonium chloride can change over time due to its instability. The compound tends to degrade, especially in aqueous solutions, leading to a decrease in its concentration and effectiveness. Studies have shown that benzenediazonium chloride can decompose to form phenol and nitrogen gas, which can impact long-term experiments. The stability of benzenediazonium chloride is also influenced by factors such as temperature, pH, and the presence of light, which can accelerate its degradation .
Dosage Effects in Animal Models
The effects of benzenediazonium chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of benzenediazonium chloride have been associated with toxic effects, including oxidative stress and damage to cellular components. These adverse effects highlight the importance of careful dosage control in experimental settings to avoid toxicity .
Metabolic Pathways
Benzenediazonium chloride is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme can metabolize benzenediazonium chloride, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, benzenediazonium chloride can influence the activity of other metabolic enzymes, thereby impacting overall cellular metabolism .
Eigenschaften
IUPAC Name |
benzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSZXHOSMKUIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2684-02-8 (Parent) | |
| Record name | Phenyldiazonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30142846 | |
| Record name | Benzenediazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100-34-5 | |
| Record name | Benzenediazonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyldiazonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLDIAZONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

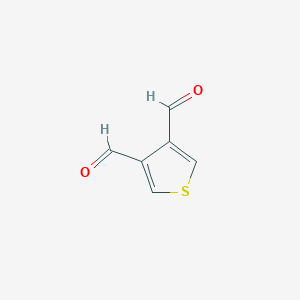
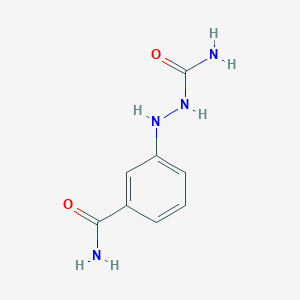
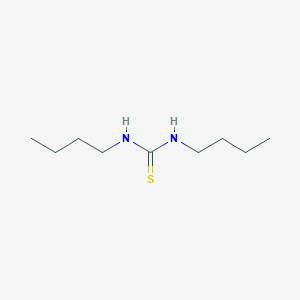




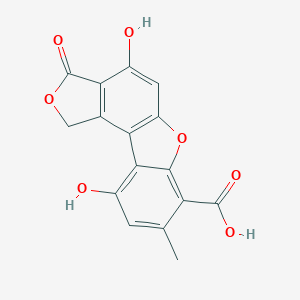

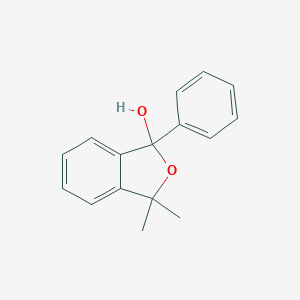
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
